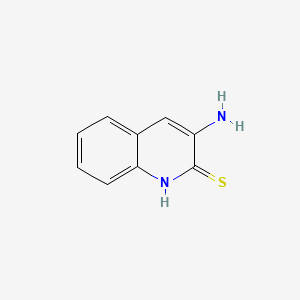
3-Aminothiocarbostyril
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminothiocarbostyril, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
3-Aminothiocarbostyril has been investigated for its biological activities, particularly in the context of cancer treatment and infectious diseases.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thieno[2,3-b]pyridine have shown promise as selective inhibitors of kinases associated with cancer progression, including glycogen synthase kinase-3 and B-Raf .
Table 1: Cytotoxicity of Thienopyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound Derivative A | HeLa | 0.5-4.0 | Aurora A inhibition |
| This compound Derivative B | MDA-MB-231 | 2.57 | Induces G2/M cell cycle arrest |
| This compound Derivative C | A549 | 1.2 | Inhibition of CDK5 and DYRK1A |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties, particularly against drug-resistant strains of bacteria and mycobacteria. Studies have identified thienopyridine derivatives as effective inhibitors against Staphylococcus epidermidis and Mycobacterium smegmatis, suggesting a potential role in treating infections .
Case Study 1: Development of Selective Kinase Inhibitors
A series of experiments conducted by Loidreau et al. synthesized various thienopyridine derivatives, demonstrating their potential as selective inhibitors for several kinases involved in cancer progression. These compounds exhibited sub-micromolar inhibition levels, highlighting their therapeutic potential .
Case Study 2: Antimycobacterial Activity
In a study assessing the activity against Mycobacterium smegmatis, researchers discovered that specific modifications to the thienopyridine structure enhanced permeability and anti-tubercular activity, indicating a pathway for developing new treatments for tuberculosis .
特性
CAS番号 |
71316-38-6 |
|---|---|
分子式 |
C9H8N2S |
分子量 |
176.24 g/mol |
IUPAC名 |
3-amino-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H8N2S/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,10H2,(H,11,12) |
InChIキー |
WPFIJUWKLJCQOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=S)N2)N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=S)N2)N |
Key on ui other cas no. |
71316-38-6 |
同義語 |
3-amino-2(1H)-quinolinethione 3-aminothiocarbostyril 3-AQT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















